molecular formula C16H23ClN2O3 B2602942 4-((5-Chloro-2-methylphenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid CAS No. 1030610-81-1

4-((5-Chloro-2-methylphenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid

Cat. No.: B2602942
CAS No.: 1030610-81-1
M. Wt: 326.82
InChI Key: GFJRFEGEHPMEER-UHFFFAOYSA-N
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Description

4-((5-Chloro-2-methylphenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid is a synthetic organic compound featuring a central 4-oxobutanoic acid backbone substituted with two distinct amino groups. The first substituent at position 4 is a (5-chloro-2-methylphenyl)amino group, introducing a halogenated aromatic moiety with a methyl group at the ortho position. The second substituent at position 2 is an isopentylamino (3-methylbutylamino) group, contributing aliphatic hydrophobicity.

Properties

IUPAC Name

4-(5-chloro-2-methylanilino)-2-(3-methylbutylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3/c1-10(2)6-7-18-14(16(21)22)9-15(20)19-13-8-12(17)5-4-11(13)3/h4-5,8,10,14,18H,6-7,9H2,1-3H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJRFEGEHPMEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC(C(=O)O)NCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Chloro-2-methylphenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 5-chloro-2-methylphenylamine, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Amidation: The resulting amine is reacted with 2-isopentylamine to form an amide bond.

    Hydrolysis: The amide is hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((5-Chloro-2-methylphenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-((5-Chloro-2-methylphenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((5-Chloro-2-methylphenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

4-{[5-(Butyrylamino)-2-chlorophenyl]amino}-4-oxobutanoic acid

  • Molecular Formula : C₁₄H₁₇ClN₂O₄
  • Molecular Weight : 312.75 g/mol
  • Substituents: Position 4: 2-Chloro-5-(butyrylamino)phenylamino group. Position 2: Unsubstituted (free carboxylic acid).
  • Key Differences: The target compound replaces the butyrylamino (C₄H₇O) group with an isopentylamino (C₅H₁₁N) group, increasing hydrophobicity (logP) and reducing hydrogen-bonding capacity. The phenyl ring in the target features a 5-chloro-2-methyl substitution instead of 2-chloro-5-butyrylamino, altering steric and electronic properties .

4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic Acid

  • Molecular Formula : C₁₅H₁₉ClN₂O₃
  • Molecular Weight : 310.78 g/mol
  • Substituents: Position 4: 4-Chlorophenylamino group. Position 2: 4-Methylpiperazino group.
  • Key Differences: The piperazino group introduces a basic nitrogen, enhancing water solubility compared to the target’s isopentylamino group. The chloro substituent on the phenyl ring is para rather than meta, affecting aromatic ring electronics .

4-[(7-Chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-4-oxobutanoic Acid

  • Molecular Formula : C₂₃H₂₆ClN₃O₆
  • Molecular Weight : 484.93 g/mol
  • Substituents :
    • Position 4: Benzodiazepine-derived oxy group.
  • The oxobutanoic acid is esterified rather than aminated, altering metabolic stability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 4 / Position 2) Key Structural Features References
Target Compound C₁₆H₂₃ClN₂O₃* ~334.8* 5-Chloro-2-methylphenylamino / isopentylamino Increased lipophilicity; halogenated aryl -
4-{[5-(Butyrylamino)-2-chlorophenyl]amino}-4-oxobutanoic acid C₁₄H₁₇ClN₂O₄ 312.75 2-Chloro-5-butyrylamino-phenylamino / -COOH Polar butyryl group; hydrogen-bond donor
4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid C₁₅H₁₉ClN₂O₃ 310.78 4-Chlorophenylamino / 4-methylpiperazino Basic piperazino group; enhanced solubility
4-[(7-Chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)oxy]-4-oxobutanoic acid C₂₃H₂₆ClN₃O₆ 484.93 Benzodiazepine-oxy / -COOH Heterocyclic complexity; ester linkage

*Calculated based on structural analysis.

Implications of Substituent Variations

  • Solubility: The piperazino group () enhances water solubility due to its basic nitrogen, whereas the target’s isopentyl group may reduce it.
  • Bioactivity : The benzodiazepine-containing analogue () suggests divergent pharmacological targets compared to the simpler aryl/alkyl-substituted compounds.

Biological Activity

4-((5-Chloro-2-methylphenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Amino Group : The introduction of the amino group is critical for the compound's biological activity.
  • Oxobutanoic Acid Backbone : The oxobutanoic acid structure is formed through specific condensation reactions.
  • Chlorination : The 5-chloro substitution is introduced to enhance the compound's pharmacological properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer properties. It has been shown to interact with key enzymes such as Caspase-3 and Topoisomerase II , which are crucial in cancer cell apoptosis and proliferation regulation .

The mechanism of action involves:

  • Caspase Activation : Inducing apoptosis in cancer cells via caspase activation.
  • Topoisomerase Inhibition : Disrupting DNA replication in cancer cells, leading to cell death.

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects by inhibiting the release of inflammatory mediators such as β-glucuronidase and lysozyme from neutrophils . This property suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, making them candidates for further exploration in infectious disease treatment .

Case Studies

  • In Vivo Studies : In rodent models, compounds structurally related to this compound have shown promising results in reducing tumor size without significant toxicity, indicating a favorable therapeutic window .
  • Pharmacokinetics : Studies have indicated that the compound exhibits favorable pharmacokinetic properties, including good absorption and distribution profiles, which are crucial for effective drug development .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Compound AAnticancerCaspase activation, Topoisomerase inhibition
Compound BAnti-inflammatoryInhibition of β-glucuronidase release
Compound CAntimicrobialDisruption of microbial cell walls

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